InChI=1S/C12H27NO/c1-3-13(4-2)11-9-7-5-6-8-10-12-14/h14H,3-12H2,1-2H3
. The Canonical SMILES representation is CCN(CC)CCCCCCCCO
.
The synthesis of 8-(N,N-Diethylamino)octan-1-OL typically involves the reaction of octan-1-ol with diethylamine. This reaction is generally carried out under controlled conditions to ensure the desired product formation.
In industrial settings, large-scale reactors are employed, with precise control over reactant ratios and conditions to optimize yield and purity.
The molecular structure of 8-(N,N-Diethylamino)octan-1-OL reveals several key features:
The structural formula can be represented as follows:
This representation highlights the long hydrophobic carbon chain and the polar hydroxyl group, which influences its solubility and reactivity.
8-(N,N-Diethylamino)octan-1-OL can participate in various chemical reactions:
The mechanism of action for 8-(N,N-Diethylamino)octan-1-OL involves its interaction with biological targets:
The diethylamino group allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. This compound may modulate various signaling pathways, affecting cellular processes such as proliferation and differentiation.
Studies indicate that compounds with similar structures can significantly impact cell signaling mechanisms, suggesting potential therapeutic applications in pharmacology.
These properties make it suitable for use in various chemical reactions and applications where solubility and reactivity are critical.
8-(N,N-Diethylamino)octan-1-OL finds applications across several scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: